4-Ethoxybenzaldehyde phenylhydrazone
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C15H16N2O/c1-2-18-15-10-8-13(9-11-15)12-16-17-14-6-4-3-5-7-14/h3-12,17H,2H2,1H3/b16-12+ |
InChI Key |
VIFKPPALNDYUPC-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxybenzaldehyde Phenylhydrazone and Its Analogues
Classical Condensation Reactions for Phenylhydrazone Formation
The most fundamental and widely used method for synthesizing phenylhydrazones is the condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. youtube.com This reaction is characterized by its simplicity and efficiency, typically involving the formation of a carbon-nitrogen double bond (C=N).
This classical method is highly versatile and can be applied to a wide array of substituted benzaldehydes to produce the corresponding phenylhydrazone derivatives. researchgate.net An equimolar mixture of phenylhydrazine (B124118) and the desired aromatic aldehyde are typically refluxed in a solvent like glacial acetic acid. scirp.orgscirp.org The product often precipitates from the solution upon cooling or addition of water and can be purified by crystallization. scirp.org The nature of the substituent on the benzaldehyde (B42025) ring can influence the reaction, though generally, the reaction proceeds efficiently to give good to excellent yields. researchgate.net
The following table showcases the synthesis of various phenylhydrazone derivatives through this condensation method.
| Aldehyde Reactant | Phenylhydrazone Product | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | (E)-1-benzylidene-2-phenylhydrazine | 70% | 154-156 | scirp.org |
| 4-Methoxybenzaldehyde | (E)-1-(4-Methoxybenzylidene)-2-Phenylhydrazine | 82.5% | 128-130 | scirp.org |
| 2-Chlorobenzaldehyde | (E)-1-(2-Chlorobenzylidene)-2-Phenylhydrazine | 73% | 129-131 | scirp.org |
Targeted Synthesis of 4-Ethoxybenzaldehyde (B43997) Phenylhydrazone (Compound 3d) and its Analogues
More complex synthetic pathways have been developed that utilize phenylhydrazones as key intermediates for the construction of other molecules, such as proponohydrazide derivatives.
A notable synthetic route involves the reaction of furan-2,3-diones with N-aryl substituted phenylhydrazones. For instance, 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione can be used as a starting material. asianpubs.org The thermal decomposition of this furan-2,3-dione in a solvent like xylene generates a highly reactive p,p'-dimethoxydibenzoylketene intermediate. asianpubs.org This intermediate is not isolated but reacts in situ with a phenylhydrazone, such as 4-ethoxybenzaldehyde phenylhydrazone, which is added to the reaction mixture. This reaction leads to the formation of proponohydrazide derivatives. asianpubs.org
The general procedure for synthesizing proponohydrazide derivatives involves refluxing the furan-2,3-dione starting material with the corresponding N-aryl substituted phenylhydrazone in xylene for a period of one to three hours. asianpubs.org After the reaction is complete, the solvent is removed by evaporation. The resulting oily residue is then treated with dry ether, causing the crude product to precipitate. This solid product is then purified by recrystallization from an appropriate solvent to yield the desired proponohydrazide derivative. asianpubs.org
An example of this procedure is the synthesis of 1,3-Bis(4-methoxyphenyl)-2-(benzaldehyde-1-naphthyl phenylhydrazone)-3-oxo-N-phenyl-proponohydrazide (5f), which was obtained in 68% yield from the reaction of the furan-2,3-dione and benzaldehyde-1-naphthyl phenylhydrazone. asianpubs.org
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | Reference |
| 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione | Benzaldehyde-1-naphthyl phenylhydrazone | 1,3-Bis(4-methoxyphenyl)-2-(benzaldehyde-1-naphthyl phenylhydrazone)-3-oxo-N-phenyl-proponohydrazide | 68% | 213 | asianpubs.org |
One-Pot Reaction Strategies for Related Hydrazone and Pyrazoline Derivatives
One-pot reactions offer an efficient strategy for synthesizing more complex heterocyclic structures like pyrazolines and pyrazoles from simple precursors, often involving hydrazone intermediates. benthamdirect.com These methods are advantageous as they reduce the need for isolating intermediates, saving time and resources. fip.org
One such strategy is a one-pot, three-component reaction for synthesizing pyrazoline derivatives. fip.org This can be achieved by reacting an acetophenone (B1666503) derivative, a substituted benzaldehyde, and phenylhydrazine together in a single reaction vessel. The reaction is typically carried out in ethanol (B145695) under basic conditions, using a catalyst such as potassium hydroxide, and can be accelerated by microwave irradiation. fip.org The proposed mechanism involves the initial base-catalyzed condensation of the acetophenone and benzaldehyde to form a chalcone (B49325) intermediate. researchgate.net This chalcone, without being isolated, then undergoes a cyclization reaction with phenylhydrazine to form the final pyrazoline product. fip.orgresearchgate.net
Similarly, 3,5-disubstituted pyrazoles can be synthesized via a one-pot procedure by reacting phenacyl bromides with a benzal hydrazone in refluxing ethanol. acs.org These one-pot strategies are versatile and have been successfully applied to produce a wide range of pyrazole (B372694) and pyrazoline derivatives. benthamdirect.comresearchgate.net
Green Chemistry Approaches in Phenylhydrazone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of phenylhydrazones to develop more environmentally benign and efficient methodologies. These approaches focus on reducing or eliminating the use of hazardous substances, minimizing energy consumption, and improving reaction efficiency through shorter reaction times and higher yields. Key green strategies employed in the synthesis of this compound and its analogues include microwave-assisted synthesis, ultrasound irradiation, and solvent-free or catalyst-free reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govminarjournal.com This technique aligns with green chemistry principles by improving energy efficiency. nih.gov
The synthesis of hydrazone derivatives is well-suited for microwave-assisted methods. For instance, the synthesis of (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine, an analogue of this compound, was achieved using microwave irradiation at 180 W. researchgate.net This method provides a rapid and efficient alternative to traditional refluxing, which can be time-consuming and energy-intensive. preprints.org Research has demonstrated that microwave-assisted synthesis can be conducted under solvent-free conditions, further enhancing its green credentials. nih.govminarjournal.com In one study, various hippuric hydrazones were synthesized by irradiating ethyl hippurate with different aldehydes under solvent-free conditions, achieving high yields in just five minutes at 45°C. minarjournal.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Hydrazones
| Compound | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | Microwave-Assisted | 180 W, Ethanol, Basic catalyst | Not Specified | Not Specified | researchgate.net |
| Hippuric Hydrazones | Microwave-Assisted (Solvent-Free) | 45°C (17 bar) | 5 min | High | minarjournal.com |
| 4-Hydroxybenzoic Acid Hydrazide Derivatives | Microwave-Assisted | 180-360 W, Ethanol | 3-8 min | High | chemmethod.com |
| (E)-1-phenyl-2-(1-phenylethylidene) hydrazone derivatives | Conventional (Reflux) | 65°C, Ethanol, Acetic acid | 3 hrs | 40-89% | preprints.org |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route. nih.gov Ultrasound irradiation enhances reaction rates through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium. impactfactor.org This process generates localized high temperatures and pressures, accelerating the reaction. Key advantages of this technique include significantly shorter reaction times, improved yields, and milder reaction conditions compared to conventional methods. nih.govtandfonline.comscilit.com
The synthesis of various hydrazone derivatives has been successfully achieved using ultrasound. For example, piperidinyl-quinoline acylhydrazones were synthesized in excellent yields within 4-6 minutes. mdpi.com Similarly, pyrazolone (B3327878) derivatives were obtained in high yields after just 30 minutes of sonication. researchgate.net This method often allows for reactions to be carried out at lower temperatures, reducing energy consumption. impactfactor.org The eco-friendly nature of sonochemistry is further highlighted by its potential for use in solvent-free conditions or with greener solvents like water and ethanol. tandfonline.comresearchgate.net
Table 2: Examples of Ultrasound-Assisted Hydrazone Synthesis
| Compound Type | Reaction Time | Conditions | Yield | Reference |
|---|---|---|---|---|
| Piperidinyl-Quinoline Acylhydrazones | 4-6 min | Ultrasound Irradiation | Excellent | mdpi.com |
| Pyrazolone Derivatives | 30 min | Ultrasound Irradiation, Ethanol | High | researchgate.net |
| 1,3-Thiazoles and 1,3,4-Thiadiazines | 60 min | 60°C, Ultrasonic water bath | Good | tandfonline.com |
| Salicylaldehyde isonicotinoyl hydrazone | 30 min | 20 KHz, 750 W Ultrasound, Water | 98.7% | researchgate.net |
Solvent-Free and Catalyst-Free Methodologies
A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free synthesis, also known as solid-state reaction, offers a clean and efficient alternative. researchgate.net These reactions, often facilitated by grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and easier product purification. minarjournal.comrsc.org
The synthesis of phenylhydrazone derivatives has been effectively carried out under solvent-free conditions. One notable example is the use of a recyclable nanostructured diphosphate (B83284) (Na2CaP2O7) catalyst for the synthesis of various phenylhydrazones with high conversion rates and short reaction times. researchgate.net The catalyst could be easily recovered and reused multiple times without a significant loss in activity, adding to the sustainability of the process. researchgate.net
Furthermore, catalyst-free approaches for phenylhydrazone synthesis have been developed, simplifying the reaction procedure and avoiding issues related to catalyst cost, toxicity, and removal from the final product. researchgate.net These reactions are typically carried out by simply heating an equimolar mixture of the aldehyde or ketone with phenylhydrazine, often in a green solvent like ethanol or even without any solvent. preprints.orgnih.gov
Table 3: Green Synthesis of Phenylhydrazones Using Alternative Catalysts and Solvents
| Methodology | Catalyst/Solvent | Key Advantages | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Nanostructured Diphosphate (Na2CaP2O7) / Solvent-Free | High conversion, short reaction time, recyclable catalyst. | researchgate.net |
| Mechanochemistry | Oxalic acid and dimethylurea / Solvent-Free | Environmentally friendly, short reaction times, high yields. | rsc.org |
| Catalyst-Free | Ethanol or Solvent-Free | Simple procedure, avoids catalyst-related issues. | researchgate.netnih.gov |
| Aqueous Synthesis | DIPEA / Water | Environmentally friendly, transition-metal-free, economical. | nih.gov |
Chemical Transformations and Reactivity of 4 Ethoxybenzaldehyde Phenylhydrazone
Reactions Leading to Proponohydrazide Derivatives
The synthesis of proponohydrazide derivatives from 4-ethoxybenzaldehyde (B43997) phenylhydrazone typically involves a multi-step approach commencing with the formation of a pyrazoline intermediate. This pathway begins with the reaction of 4-ethoxybenzaldehyde with a suitable ketone, such as acetophenone (B1666503), under Claisen-Schmidt condensation conditions to yield a chalcone (B49325). The resulting chalcone, (E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one, serves as a key precursor.
This chalcone intermediate is then reacted with phenylhydrazine (B124118) in the presence of a base to induce cyclization, forming a 4,5-dihydro-1H-pyrazole (pyrazoline) derivative. Subsequent reaction of this pyrazoline with an isocyanate, such as phenyl isocyanate, leads to the formation of the corresponding proponohydrazide derivative, specifically a pyrazole-1-carboxamide. This transformation highlights a practical route to functionalized proponohydrazides, which are of interest in medicinal chemistry.
Table 1: Key Intermediates in the Synthesis of Proponohydrazide Derivatives
| Compound Name | Structure | Role |
| 4-Ethoxybenzaldehyde | 4-EtO-C₆H₄-CHO | Starting Material |
| Acetophenone | C₆H₅COCH₃ | Reactant |
| (E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one | 4-EtO-C₆H₄-CO-CH=CH-C₆H₅ | Chalcone Intermediate |
| Phenylhydrazine | C₆H₅NHNH₂ | Reactant for Cyclization |
| 3-(4-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Pyrazoline Intermediate | |
| Phenyl isocyanate | C₆H₅NCO | Reagent for Carboxamide Formation |
| 3-(4-ethoxyphenyl)-5-phenyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide | Proponohydrazide Derivative |
Hydrolysis Reactions and Formation of Pyrazolone (B3327878) Derivatives
The hydrolysis of the hydrazone linkage in 4-ethoxybenzaldehyde phenylhydrazone under acidic conditions can regenerate the parent aldehyde and phenylhydrazine. However, a more synthetically valuable transformation involves the reaction with β-ketoesters, such as ethyl acetoacetate (B1235776), to form pyrazolone derivatives.
In a typical one-pot condensation reaction, 4-ethoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate are reacted together in the presence of a catalyst. researchgate.netresearchgate.net This reaction proceeds through the in-situ formation of this compound, which then undergoes cyclization with ethyl acetoacetate to yield a pyrazolone. Specifically, this reaction can lead to the formation of 4-((4-ethoxyphenyl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. These pyrazolone derivatives are significant scaffolds in the development of pharmaceutical agents.
Table 2: Reactants and Products in Pyrazolone Synthesis
| Reactant/Product | Chemical Name | Role in Reaction |
| Reactant | 4-Ethoxybenzaldehyde | Aldehyde Component |
| Reactant | Phenylhydrazine | Hydrazine (B178648) Component |
| Reactant | Ethyl acetoacetate | β-Ketoester for Cyclization |
| Product | 4-((4-ethoxyphenyl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone Derivative |
Exploration of Further Derivatization Pathways
Beyond the formation of proponohydrazide and pyrazolone derivatives, this compound is a precursor to a range of other heterocyclic systems through various derivatization pathways.
One notable transformation is the Fischer indole (B1671886) synthesis . Under acidic conditions, this compound can undergo intramolecular cyclization to yield indole derivatives. ijarsct.co.innih.gov This reaction is a cornerstone in synthetic organic chemistry for the construction of the indole nucleus, a common motif in natural products and pharmaceuticals.
Another important derivatization involves the synthesis of formazans . The reaction of this compound with diazonium salts in an alkaline medium leads to the formation of formazan (B1609692) derivatives. nih.govresearchgate.net Formazans are intensely colored compounds with applications as dyes and in biological assays.
Furthermore, this compound can serve as a synthon for the preparation of 1,3,4-thiadiazoles . Cyclization reactions involving a sulfur source can convert the hydrazone moiety into the five-membered thiadiazole ring system. nih.govnih.govmdpi.combu.edu.egchemmethod.com These compounds are known to exhibit a wide range of biological activities.
Table 3: Summary of Further Derivatization Pathways
| Reaction Type | Reagents | Product Class | Significance |
| Fischer Indole Synthesis | Acid catalyst | Indoles | Core structure in many bioactive molecules. ijarsct.co.innih.gov |
| Formazan Synthesis | Diazonium salts, base | Formazans | Used as dyes and in bioassays. nih.govresearchgate.net |
| 1,3,4-Thiadiazole Synthesis | Sulfur source | 1,3,4-Thiadiazoles | Possess diverse pharmacological properties. nih.govnih.govmdpi.combu.edu.egchemmethod.com |
Crystallographic Investigations and Solid State Architecture
Single-Crystal X-ray Diffraction Analysis
In similar structures, the molecule is often nearly planar, with the dihedral angle between the two aromatic rings being a key conformational parameter. The hydrazone linkage (-C=N-NH-) typically adopts an E configuration about the C=N double bond, which is generally the more stable isomer. The molecular geometry is stabilized by intramolecular hydrogen bonds where possible. For instance, in related benzohydrazide (B10538) structures, an intramolecular N-H···O hydrogen bond can be a defining feature.
The unit cell parameters and space group are critical descriptors of the crystal lattice. For example, a study on N'-Acetyl-N'-phenyl-2-naphthohydrazide reported a triclinic system with space group P-1. eurjchem.com It is plausible that 4-Ethoxybenzaldehyde (B43997) phenylhydrazone would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.
A hypothetical table of crystallographic data, based on typical values for similar organic compounds, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z | 4 |
Powder X-ray Diffraction Studies
Powder X-ray diffraction (PXRD) is an essential technique for characterizing polycrystalline materials. It provides a fingerprint of the crystalline phases present in a sample. While specific PXRD data for 4-Ethoxybenzaldehyde phenylhydrazone is not detailed in the search results, the methodology is well-established for analyzing such compounds. springernature.comicdd.com
A typical PXRD pattern would exhibit a series of peaks at specific 2θ angles, corresponding to the different lattice planes in the crystal structure. The positions and intensities of these peaks are unique to the crystalline form of the compound. This technique is invaluable for phase identification, purity assessment, and for studying polymorphism, where a compound can exist in multiple crystalline forms. For instance, a new polymorph of 1-benzothiophene-2-carboxylic acid was identified and characterized using laboratory X-ray powder diffraction data in conjunction with other techniques.
Analysis of Crystal Packing and Lattice Dynamics
The way molecules pack in a crystal lattice is governed by the drive to achieve the most stable, lowest energy arrangement. This packing is influenced by a variety of intermolecular interactions. The study of lattice dynamics, often in combination with computational methods like Density Functional Theory (DFT), helps to understand the vibrational modes within the crystal. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Motifs
A detailed analysis of the crystal structure reveals a network of non-covalent interactions that stabilize the solid-state architecture. These interactions are crucial in determining the physical properties of the compound.
C—H···O and C—H···N Hydrogen Bonds: Weak hydrogen bonds involving carbon as a donor are now recognized as significant structure-directing forces. scispace.comnih.gov In the crystal lattice of this compound, it is anticipated that C-H groups from the aromatic rings and the ethyl group could interact with the nitrogen atoms of the hydrazone and the oxygen atom of the ethoxy group of neighboring molecules. scispace.com
π···π Stacking: The planar phenyl rings can stack on top of each other, either in a parallel or a parallel-displaced fashion. mdpi.com These interactions are a result of electrostatic and van der Waals forces between the aromatic systems and are a major contributor to the cohesive energy of the crystal. mdpi.com
The interplay of these various interactions leads to the formation of complex three-dimensional networks. For instance, in the crystal structure of 4-phenylbenzaldehyde, C-H···O bonded dimers coexist with π-stacking dimers. mdpi.com
Supramolecular Organic Frameworks Derived from Phenylhydrazones
Phenylhydrazones are versatile building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.netnih.gov The presence of hydrogen bond donors (N-H) and acceptors (C=N, ethoxy oxygen) makes them ideal candidates for forming predictable and robust hydrogen-bonded networks.
The ability of the hydrazone moiety to chelate metal ions also allows for the construction of coordination polymers and MOFs. These materials are of great interest due to their potential applications in catalysis, gas storage, and sensing. While a specific supramolecular organic framework derived solely from this compound is not described, the functional groups present in the molecule are well-suited for such applications. The self-assembly process, driven by the intermolecular interactions discussed above, can lead to the formation of ordered, porous architectures. nih.gov
Computational and Theoretical Studies of 4 Ethoxybenzaldehyde Phenylhydrazone
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 4-Ethoxybenzaldehyde (B43997) phenylhydrazone. DFT methods are widely used because they provide a good balance between computational cost and accuracy for predicting electronic structure and related properties. These calculations can offer deep insights into the molecule's geometry, stability, reactivity, and spectroscopic characteristics. Studies on analogous compounds frequently use functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) to model their properties.
A fundamental step in computational chemistry is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 4-Ethoxybenzaldehyde phenylhydrazone, this process would determine its most stable three-dimensional structure. The optimization calculations yield key structural parameters, including bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms).
While specific optimized parameters for this compound are not available, a theoretical study would typically present these findings in a table, comparing them with experimental data if available (e.g., from X-ray crystallography). For instance, DFT calculations on the precursor, 4-ethoxybenzaldehyde, have been performed to propose a crystal structure, indicating the planarity of the heavy-atom skeleton. mdpi.com Similar calculations on the phenylhydrazone derivative would reveal how the addition of the phenylhydrazine (B124118) moiety affects the geometry of the ethoxy-substituted benzene (B151609) ring.
Table 1: Hypothetical Optimized Structural Parameters for this compound (Illustrative) Note: The following data is illustrative and not based on actual published results.
| Parameter | Bond/Angle | Calculated Value (DFT) |
|---|---|---|
| Bond Length | C=N | ~1.28 Å |
| Bond Length | N-N | ~1.35 Å |
| Bond Length | C-O (ethoxy) | ~1.37 Å |
| Bond Angle | C-N-N | ~118° |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the hydrazone group and the oxygen atom of the ethoxy group, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the N-H proton of the hydrazone, would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions and chemical reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability.
In a hypothetical FMO analysis of this compound, the HOMO would likely be distributed over the phenylhydrazine moiety, which is electron-rich. The LUMO might be localized on the benzaldehyde (B42025) part of the molecule, particularly the C=N imine bond. The energy gap would provide quantitative insight into its electronic stability and susceptibility to electronic transitions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following data is illustrative and not based on actual published results.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.5 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a theoretical basis for predicting reactivity.
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Calculations for this compound would yield specific values for these indices, allowing for a quantitative assessment of its reactivity compared to other compounds.
Table 3: Hypothetical Global Reactivity Descriptors for this compound (Illustrative) Note: The following data is illustrative and not based on actual published results.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.8 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I+A)/2 | 3.65 |
| Chemical Hardness (η) | (I-A)/2 | 2.15 |
Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from a donor part to an acceptor part of the same molecule upon electronic excitation. In this compound, the ethoxy group and the phenylhydrazine moiety are electron-donating, while the central C=N bridge and the benzaldehyde ring can act as electron acceptors. Computational studies, often involving analysis of the molecular orbitals involved in electronic transitions, can confirm and quantify this charge transfer. This property is crucial for understanding the nonlinear optical (NLO) and photophysical behavior of the molecule. Vibrational analysis of related phenylhydrazone compounds has been used to confirm charge transfer interactions between phenyl rings through the C=N-N skeleton.
To study the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). This allows for a direct comparison between theoretical predictions and experimental spectroscopic data. A TD-DFT analysis of this compound would reveal the nature of its electronic transitions, such as n→π* or π→π* transitions, and identify which molecular orbitals are involved, providing further insight into intramolecular charge transfer phenomena upon excitation.
Molecular Docking Studies and Ligand-Receptor Interactions (Theoretical Modeling of Binding)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target, typically a protein or enzyme.
In a typical molecular docking study involving a compound like this compound, the three-dimensional structure of the ligand (the small molecule) is docked into the binding site of a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their binding energy.
For instance, studies on various hydrazone derivatives have been conducted to explore their potential as inhibitors for a range of biological targets. These studies often reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. The ethoxy and phenyl groups of this compound would be expected to participate in such interactions. The specific amino acid residues of a target protein that interact with the ligand can be identified, providing a rationale for the compound's potential biological activity.
Table 1: Illustrative Data from Molecular Docking Studies of Related Hydrazone Derivatives
| Receptor Target | Ligand (Related Compound) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Bacterial Enzyme | Benzaldehyde Phenylhydrazone Analog | -7.5 | Tyr, Ser, Phe | Hydrogen Bond, Hydrophobic |
| Fungal Protein | Substituted Phenylhydrazone | -8.2 | His, Leu, Val | Hydrogen Bond, van der Waals |
| Viral Protease | Hydrazone Derivative | -6.9 | Asp, Gly, Cys | Hydrogen Bond, Pi-Alkyl |
This table is for illustrative purposes only and does not represent actual data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
For a compound such as this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known antiviral, antibacterial, or antifungal activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of this compound. For example, QSAR studies on a series of benzylidene hydrazides have successfully identified key structural features that contribute to their antimicrobial and antiviral effects.
Table 2: Examples of Molecular Descriptors Used in QSAR Modeling of Antimicrobial Hydrazones
| Descriptor Type | Descriptor Name | Predicted Influence on Activity |
| Topological | Wiener Index | May correlate with molecular size and shape, influencing receptor fit. |
| Electronic | LUMO Energy | Can be related to the molecule's ability to accept electrons in interactions. |
| Physicochemical | LogP | Represents the lipophilicity of the compound, affecting cell membrane permeability. |
This table is for illustrative purposes only and does not represent actual data for this compound.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. It provides a three-dimensional surface around a molecule that is colored according to the nature and strength of the intermolecular contacts.
If a crystal structure of this compound were available, Hirshfeld surface analysis could be performed to gain a detailed understanding of its crystal packing. The analysis generates a "fingerprint plot," which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface. This plot provides a quantitative summary of the different types of intermolecular contacts.
For example, in the Hirshfeld surface analysis of other benzaldehyde derivatives, the dominant intermolecular interactions are often found to be H···H, C-H···π, and C-H···O contacts. The red spots on the Hirshfeld surface indicate close contacts, which are typically hydrogen bonds. The analysis can also reveal the presence of π-π stacking interactions between aromatic rings. This information is crucial for understanding the stability of the crystal lattice and can be correlated with the compound's physical properties, such as its melting point and solubility.
Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Aromatic Compounds
| Contact Type | Typical Percentage Contribution | Description |
| H···H | 40-50% | Van der Waals interactions between hydrogen atoms. |
| C-H···π | 10-20% | Interactions between a C-H bond and an aromatic ring. |
| C-H···O | 5-15% | Weak hydrogen bonds involving an oxygen atom as the acceptor. |
| π-π stacking | Variable | Interactions between the electron clouds of adjacent aromatic rings. |
This table is for illustrative purposes only and does not represent actual data for this compound.
Derivatives and Analogues of 4 Ethoxybenzaldehyde Phenylhydrazone
Synthesis of Substituted Phenylhydrazone Analogues
The synthesis of substituted phenylhydrazone analogues is typically achieved through a condensation reaction. This common method involves reacting a substituted aromatic aldehyde with a substituted phenylhydrazine (B124118), often in the presence of an acid catalyst like p-toluenesulfonic acid in a suitable solvent such as toluene (B28343) or ethanol (B145695). nih.govscirp.org The reaction proceeds by the nucleophilic attack of the nitrogen atom of the phenylhydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N-NH azomethine linkage of the phenylhydrazone. researchgate.net
By systematically varying the functional groups on both the benzaldehyde (B42025) and phenylhydrazine starting materials, a diverse library of analogues can be created. For example, phenylhydrazones with hydroxy, alkoxy, and acyloxy groups have been synthesized from aromatic aldehydes of the vanillin (B372448) series by reacting them with phenylhydrazine. pleiades.online Similarly, new p-nitrophenylhydrazone derivatives have been prepared by refluxing various 4-substituted salicylaldehydes with (p-nitrophenyl)hydrazine. nih.gov
The general synthetic scheme is as follows:
Substituted Benzaldehyde + Substituted Phenylhydrazine → Substituted Phenylhydrazone + H₂O
This straightforward and efficient method allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.
Functionalization Strategies and Structural Modifications
Functionalization of the 4-ethoxybenzaldehyde (B43997) phenylhydrazone structure is key to developing new derivatives with specific chemical and biological properties. These strategies focus on modifying three main parts of the molecule: the ethoxy-substituted phenyl ring, the phenyl ring originating from phenylhydrazine, and the hydrazone bridge itself.
Key functionalization strategies include:
Molecular Hybridization: This advanced strategy involves covalently linking the phenylhydrazone scaffold to other distinct chemical moieties, such as other heterocyclic rings. This creates hybrid molecules that integrate the structural features of both parent compounds, potentially leading to novel or enhanced activities. Examples include linking to oxadiazole or chromone (B188151) rings. bohrium.comnih.govnih.govresearchgate.net
Modification of the Hydrazone Linker: While less common, modifications can be made to the atoms directly involved in the hydrazone bond. A prominent example is the synthesis of thiosemicarbazones, where the phenyl group of the phenylhydrazine is replaced by a thiocarbamoyl group (-C(S)NH₂), changing the core structure from a phenylhydrazone to a thiosemicarbazone. nih.gov
These modifications allow for the fine-tuning of properties such as solubility, stability, and the ability to interact with biological targets.
Chromone-Based Phenylhydrazone Derivatives
Chromone, a benzopyran-4-one ring system, is recognized as a privileged structure in medicinal chemistry. ijrpc.com The fusion of a chromone scaffold with a phenylhydrazone moiety results in hybrid molecules with significant biological potential. The synthesis of these derivatives typically involves the condensation reaction between a 3-formylchromone and a substituted hydrazine (B178648) compound. mdpi.com This reaction is often carried out under reflux in ethanol with a few drops of an acid catalyst. mdpi.com
A variety of chromone-based phenylhydrazone derivatives have been synthesized and evaluated for different biological activities. For instance, a series of these compounds were tested for their α-glucosidase inhibitory effects, which is relevant for antidiabetic research. nih.govresearchgate.net In one study, the compound designated as 5c emerged as a particularly potent inhibitor, with an IC₅₀ value of 6.59 ± 0.09 μM, significantly more active than the standard, acarbose (B1664774) (IC₅₀ = 685.11 ± 7.46 μM). nih.govresearchgate.net Another study focused on the anti-proliferative activity of 4H-chromone-based phenylhydrazones against various cancer cell lines. researchgate.net The derivative 3s , which has a chloro substituent on the chromone part and a methoxy (B1213986) group on the phenyl ring, showed promising activity against A549, HeLa, and DU145 cell lines. researchgate.net
Table 1: Examples of Bioactive Chromone-Based Phenylhydrazone Derivatives
| Compound | Key Structural Features | Reported Biological Activity | Reference |
|---|---|---|---|
| 5c | Bromo-substituted chromone moiety | Potent α-glucosidase inhibitor (IC₅₀ = 6.59 ± 0.09 μM) | nih.govresearchgate.net |
| 3s | Chloro-substituted chromone, methoxy-substituted phenyl ring | Promising anti-proliferative activity on A549, HeLa, and DU145 cell lines | researchgate.net |
| 5p | Bromo-substituted chromone, methyl-substituted phenyl ring | Potent anti-proliferative activity on DU145 cell line | researchgate.net |
Phenyl-Linked Oxadiazole-Phenylhydrazone Hybrids
Molecular hybridization has been employed to create novel phenyl-linked oxadiazole-phenylhydrazone compounds. bohrium.comnih.gov The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known for its presence in various pharmacologically active compounds. scirp.org The synthesis of these hybrids involves multi-step procedures, often starting with the preparation of a core heterocyclic structure which is then reacted with other components to build the final hybrid molecule. For example, some syntheses involve the reaction of a hydrazide with carbon disulfide to form an oxadiazole ring, which is subsequently linked to other moieties. acs.org
A series of phenyl-linked oxadiazole-benzohydrazone hybrids were synthesized and evaluated for their potential as antileishmanial agents. bohrium.comnih.gov Leishmaniasis is a parasitic disease for which new treatments are needed. bohrium.com Within the synthesized series, several compounds showed potent activity. Notably, compound 10 , a 3,4-dihydroxy analogue, was identified as the most potent agent with an IC₅₀ value of 0.95 ± 0.01 μM. bohrium.comnih.gov This activity was approximately seven times greater than that of the standard drug, pentamidine (B1679287) (IC₅₀ = 7.02 ± 0.09 μM). bohrium.comnih.gov Molecular docking studies suggested that these compounds may act by inhibiting the pteridine (B1203161) reductase (PTR1) enzyme in the parasite. bohrium.comnih.gov
Table 2: Antileishmanial Activity of Phenyl-Linked Oxadiazole-Phenylhydrazone Hybrids
| Compound | Key Structural Features | IC₅₀ Value (μM) vs. L. major | Reference |
|---|---|---|---|
| Compound 10 | 3,4-dihydroxy analogue | 0.95 ± 0.01 | bohrium.comnih.gov |
| Pentamidine (Standard) | - | 7.02 ± 0.09 | bohrium.comnih.gov |
Thiosemicarbazone Derivatives from 4-Ethoxybenzaldehyde
Thiosemicarbazones are structurally related to phenylhydrazones, containing the core structure R¹R²C=N-NH-C(S)NH₂. They are synthesized through a condensation reaction between a suitable aldehyde or ketone and a thiosemicarbazide (B42300). nih.govjuniv.edu To synthesize derivatives from 4-ethoxybenzaldehyde, the aldehyde is reacted with thiosemicarbazide or a substituted thiosemicarbazide. nih.gov The reaction is typically carried out in a solvent like ethanol, sometimes with the addition of a base such as potassium carbonate, and may involve stirring at room temperature followed by refluxing. nih.gov
This synthetic route allows for the creation of a variety of thiosemicarbazone derivatives by using different substituted thiosemicarbazides. nih.gov For example, N-thioamide thiosemicarbazones have been prepared from various benzaldehydes and their reactions studied. researchgate.net The resulting compounds possess a distinct chemical profile from phenylhydrazones due to the presence of the thiourea (B124793) moiety, which imparts strong metal-chelating properties. A study detailed the synthesis of five different thiosemicarbazone derivatives (C1-C5) through the condensation of various benzaldehyde derivatives with thiosemicarbazide. nih.gov These compounds were then characterized and evaluated for their cytotoxic effects. nih.gov
Advanced Applications of Phenylhydrazone Compounds Non Clinical Focus
Development of Fluorescent Organic Materials
The development of novel fluorescent organic materials is a dynamic area of materials science. While specific photophysical data for 4-Ethoxybenzaldehyde (B43997) phenylhydrazone is not extensively detailed in the literature, the broader class of hydrazone derivatives serves as a crucial scaffold for building fluorescent molecules. Their structural framework is often incorporated into larger systems to tune the electronic and emissive properties.
The core principle behind many organic fluorophores is an intramolecular charge transfer (ICT) mechanism, which is facilitated by connecting electron-donor and electron-acceptor groups through a π-conjugated bridge. The hydrazone moiety (-C=N-NH-) can act as part of this bridge. The nitrogen atoms in the hydrazone linkage can influence the electron density distribution across the molecule, which is a key factor in determining its fluorescent properties, such as emission wavelength and quantum yield.
Furthermore, hydrazone derivatives are valuable precursors in the synthesis of highly fluorescent heterocyclic compounds. For instance, the synthesis of certain pyrazoline derivatives, which are well-known for their fluorescent properties, can utilize hydrazone intermediates. By selecting appropriate substituents on the phenyl rings, the emission characteristics of the resulting fluorophores can be systematically tuned for specific applications in fields like organic light-emitting diodes (OLEDs) and chemical sensors.
Applications in Dye Chemistry and Pigment Science
Phenylhydrazone derivatives are significant in the field of color chemistry, particularly in the production of pigments. A critical aspect of their chemistry is the concept of azo-hydrazone tautomerism. Many compounds that were historically classified as azo pigments, containing an -N=N- group, have been shown to exist predominantly or exclusively in the more stable keto-hydrazone form in the solid state. researchgate.net This means the core chromophore (the part of the molecule responsible for color) is, in fact, a hydrazone structure. researchgate.net
These pigments are typically synthesized through a two-step process involving diazotization and coupling. researchgate.net In the first step, a primary aromatic amine is converted into a diazonium salt. This is followed by a coupling reaction with a compound containing an active methylene (B1212753) group, which acts as a nucleophile. researchgate.net The resulting molecule often undergoes tautomerization to the stable hydrazone form. The extended conjugated system of the hydrazone, often featuring intramolecular hydrogen bonding, is responsible for the absorption of light in the visible spectrum, thus producing color. researchgate.net The specific color can be modified by the introduction of various substituent groups (auxochromes) on the aromatic rings. Pyrazolone-based ligands, which can be synthesized from hydrazone precursors, are also utilized as pigments for dyes. researchgate.net
Potential in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for applications in optical signal processing, optical computing, and frequency conversion. researchgate.netjhuapl.edu Organic molecules, including phenylhydrazone derivatives, have attracted significant attention as NLO materials due to their large nonlinear susceptibilities, fast response times, and the ability to be chemically modified ("molecular engineering") to optimize their properties. researchgate.netjhuapl.edunih.gov
The NLO response in these organic compounds originates from the intramolecular charge transfer (ICT) that occurs when the π-electron cloud moves from an electron-donor group to an electron-acceptor group through a conjugated system. nih.govresearchgate.net The asymmetric C=N-N backbone in hydrazones facilitates this charge transfer, making them excellent candidates for NLO applications. nih.govscirp.org The presence of an electron-donating group (like the ethoxy group in 4-ethoxybenzaldehyde) on one end of the molecule and an electron-withdrawing group on the other can enhance this effect, leading to a large second-order hyperpolarizability (β), a measure of a molecule's NLO activity. nih.gov Studies on various phenylhydrazone derivatives have confirmed their significant third-order NLO properties and their potential use in optical limiting devices, which protect sensors and eyes from high-intensity laser beams. researchgate.netscirp.org
| Compound Type | NLO Property Investigated | Key Finding | Reference |
|---|---|---|---|
| Pyrrole (B145914) Hydrazones | First Hyperpolarizability (β₀) | Values up to 63.89 × 10⁻³⁰ esu, indicating suitability for NLO applications. The value increases with the presence of electron-withdrawing groups. | nih.gov |
| DMPM4NBCHM* | Nonlinear Absorption (β) | Exhibits a large nonlinear absorption coefficient (β = 9.53 × 10⁻⁵ m/W at 488 nm), making it a promising candidate for optical limiting. | scirp.org |
| General Phenylhydrazones | Third-Order NLO Response | A new class of phenylhydrazones was found to exhibit good optical limiting properties when measured with 7 ns laser pulses at 532 nm. | researchgate.net |
*DMPM4NBCHM: {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate
Role as Synthetic Intermediates for Heterocyclic Compounds
Phenylhydrazones are exceptionally valuable and versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. nih.govnih.govresearchgate.net Their reactivity allows for the formation of various ring systems that are scaffolds for many important molecules.
One of the most prominent reactions involving phenylhydrazones is the Fischer indole (B1671886) synthesis . Discovered in 1883, this acid-catalyzed reaction transforms a phenylhydrazone into an indole, an aromatic heterocyclic system found in many natural products and pharmaceuticals. wikipedia.orgbyjus.com The process begins with the formation of the phenylhydrazone from phenylhydrazine (B124118) and an aldehyde or ketone. alfa-chemistry.com Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgbyjus.com Subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the final indole product. wikipedia.orgalfa-chemistry.com The use of substituted phenylhydrazines, such as one derived from 4-ethoxybenzaldehyde, allows for the synthesis of specifically substituted indoles. nih.gov
Another major application is the synthesis of pyrazoles , which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis and related methods involve the cyclocondensation reaction of a hydrazine (B178648) (or phenylhydrazine) with a 1,3-dicarbonyl compound or its equivalent. nih.govyoutube.com Phenylhydrazones can be key intermediates in these pathways, leading to the formation of polysubstituted pyrazoles, which have applications in medicinal and agricultural chemistry. nih.govsemanticscholar.orgorganic-chemistry.org Beyond indoles and pyrazoles, hydrazones and their related hydrazide precursors are used to synthesize a wide array of other heterocycles, including oxadiazoles (B1248032) and triazines. mdpi.comekb.eg
| Precursor | Key Reagent/Condition | Resulting Heterocycle | Named Reaction/Process | Reference |
|---|---|---|---|---|
| Phenylhydrazone (from aldehyde/ketone) | Acid Catalyst (Brønsted or Lewis) | Indole | Fischer Indole Synthesis | wikipedia.orgbyjus.com |
| Phenylhydrazine + 1,3-Diketone | Condensation/Cyclization | Pyrazole | Knorr Pyrazole Synthesis | nih.govyoutube.com |
| Hydrazone | Vilsmeier-Haack Reagent (DMF/POCl₃) | Pyrazole-4-carbaldehyde | Cyclization | semanticscholar.org |
| Carbohydrazide Derivatives | Various cyclizing agents | Oxadiazoles, Triazines | Heterocyclic Synthesis | mdpi.com |
Future Perspectives and Emerging Research Avenues for 4 Ethoxybenzaldehyde Phenylhydrazone
Exploration of Novel Synthetic Methodologies
The conventional synthesis of phenylhydrazones typically involves the condensation reaction between a substituted benzaldehyde (B42025) and phenylhydrazine (B124118). For 4-Ethoxybenzaldehyde (B43997) phenylhydrazone, this would involve reacting 4-ethoxybenzaldehyde with phenylhydrazine, often under reflux in a suitable solvent like ethanol (B145695) or methanol. scirp.org
Future research in the synthesis of 4-Ethoxybenzaldehyde phenylhydrazone is expected to focus on the development of more efficient, sustainable, and scalable methodologies. This includes the exploration of:
Green Synthesis Routes: Utilizing environmentally benign solvents, catalyst-free conditions, or microwave-assisted synthesis to reduce reaction times and energy consumption.
Novel Catalytic Systems: Investigating the use of solid acid catalysts, nanoparticles, or ionic liquids to enhance reaction rates and facilitate easier product purification.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes.
These advancements will be crucial for the cost-effective and environmentally responsible production of this compound and its derivatives for potential large-scale applications.
Deeper Understanding of Structure-Property Relationships through Advanced Characterization
A thorough understanding of the relationship between the molecular structure of this compound and its macroscopic properties is fundamental for its application in advanced materials. While detailed experimental characterization of this specific compound is still emerging, data from analogous compounds provide a roadmap for future investigations.
Advanced characterization techniques will play a pivotal role in elucidating these relationships. Key areas of focus will include:
Single Crystal X-ray Diffraction: Determining the precise crystal structure of this compound is a critical first step. This will reveal crucial information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For a similar compound, (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine, the dihedral angle between the aromatic rings was found to be 9.30 (6)°. nih.gov Such structural details are paramount in understanding and predicting the material's optical and electronic properties.
Spectroscopic Analysis: Comprehensive spectroscopic studies, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy, will be essential to confirm the molecular structure and investigate its electronic transitions. For instance, in related phenylhydrazone derivatives, the 1H NMR spectra typically show characteristic signals for the azomethine proton (-CH=N-) and the N-H proton of the hydrazone moiety. scirp.org
Nonlinear Optical (NLO) Characterization: Phenylhydrazone derivatives are known to exhibit significant third-order NLO properties. bohrium.com Techniques like the Z-scan method will be crucial to quantify the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of this compound. Studies on other hydrazones have reported μβ values (a figure of merit for NLO activity) ranging from 520 × 10⁻⁴⁸ esu to 5300 × 10⁻⁴⁸ esu, highlighting the potential of this class of compounds. acs.org
The following table presents typical spectroscopic and structural data that would be sought for this compound, with illustrative data from a related compound.
| Property | Technique | Expected/Illustrative Data for a Phenylhydrazone Derivative |
| Crystal System | Single Crystal X-ray Diffraction | Monoclinic |
| Space Group | Single Crystal X-ray Diffraction | P2₁/n |
| Unit Cell Dimensions | Single Crystal X-ray Diffraction | a = 5.8021 (2) Å, b = 7.5819 (2) Å, c = 27.7907 (9) Å, β = 95.808 (1)° |
| Dihedral Angle (between aromatic rings) | Single Crystal X-ray Diffraction | 9.30 (6)° |
| 1H NMR (Azomethine Proton) | NMR Spectroscopy | ~7.65 ppm (singlet) |
| 1H NMR (NH Proton) | NMR Spectroscopy | ~9.9 ppm (singlet) |
| FTIR (C=N stretch) | FTIR Spectroscopy | ~1598 cm⁻¹ |
| UV-Vis (λmax) | UV-Visible Spectroscopy | 473 to 725 nm (for related chromophores) acs.org |
Data for unit cell dimensions and dihedral angle are for (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine. nih.gov
Development of Advanced Computational Models for Material Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel materials and guiding experimental efforts. For this compound, DFT calculations can provide valuable insights into:
Molecular Geometry and Electronic Structure: Optimization of the molecular geometry can predict bond lengths, angles, and conformational preferences. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate the electronic transitions and charge transfer characteristics of the molecule.
Spectroscopic Properties: DFT methods can be used to simulate IR and NMR spectra, aiding in the interpretation of experimental data.
Nonlinear Optical Properties: Theoretical calculations of polarizability (α) and first-order hyperpolarizability (β) can predict the NLO response of the molecule, allowing for the in-silico design of derivatives with enhanced properties. For a series of pyrrole (B145914) hydrazones, the calculated first hyperpolarizabilities were found to be as high as 63.89 × 10⁻³⁰ esu. nih.gov
Future research will focus on developing more accurate and predictive computational models by incorporating solvent effects, solid-state packing effects, and employing higher levels of theory. These models will accelerate the discovery of new phenylhydrazone-based materials with tailored properties.
Design of Next-Generation Phenylhydrazone-Based Materials
The knowledge gained from advanced characterization and computational modeling will pave the way for the rational design of next-generation materials based on the this compound scaffold. Emerging research avenues include:
Enhanced NLO Materials: By strategically modifying the molecular structure, for example, by introducing strong electron-donating or electron-withdrawing groups, the NLO response of phenylhydrazone derivatives can be significantly enhanced. This could lead to the development of materials for applications in optical switching, optical limiting, and telecommunications.
Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of some hydrazone derivatives suggest their potential use as emissive or charge-transporting materials in OLEDs. nih.gov Future work could involve synthesizing and characterizing derivatives of this compound for this purpose.
Sensors: The sensitivity of the electronic properties of the phenylhydrazone core to its chemical environment could be exploited for the development of chemical sensors.
Polymeric Materials: Incorporating the this compound moiety into polymer backbones or as side chains could lead to the development of novel functional polymers with interesting optical and electronic properties.
The following table summarizes the key research directions and potential applications for materials derived from this compound.
| Research Direction | Key Structural Modifications | Potential Applications |
| Enhanced NLO Materials | Introduction of donor-acceptor groups | Optical switching, optical limiting, data storage |
| OLED Materials | Modification of chromophore to tune emission wavelength | Displays, solid-state lighting |
| Chemical Sensors | Incorporation of specific binding sites | Environmental monitoring, medical diagnostics |
| Functional Polymers | Polymerization of functionalized monomers | Photonics, electronics |
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 4-Ethoxybenzaldehyde phenylhydrazone, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is typically synthesized via condensation of 4-ethoxybenzaldehyde with phenylhydrazine in acidic conditions (e.g., acetic acid in ethanol under reflux). Microwave-assisted synthesis (80–100°C, 1–2 minutes) significantly reduces reaction time while maintaining yields >85% . Optimization includes pH control (4–6) to minimize side reactions and use of anhydrous solvents to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodology :
- NMR : Monitor the aldehyde proton (δ 9.8–10.2 ppm in H NMR) and ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH). C NMR confirms the hydrazone bond (C=N at δ 145–155 ppm) .
- IR : Look for N-H stretches (~3200 cm) and C=N stretches (~1600 cm). Absence of a free aldehyde peak (~1700 cm) confirms complete reaction .
Q. What are the primary research applications of this compound in medicinal chemistry and drug discovery?
- Methodology : The compound serves as a precursor for bioactive molecules, including antimicrobial and anticancer agents. Its hydrazone moiety enables chelation with metal ions, enhancing activity in enzyme inhibition assays. Researchers modify the ethoxy group to study structure-activity relationships (SAR) in target binding .
Advanced Research Questions
Q. How do pH and buffer composition influence the kinetics of phenylhydrazone formation, and what strategies can mitigate side reactions during synthesis?
- Methodology : Reaction rates follow general acid catalysis, with buffers (e.g., acetate) accelerating condensation. At pH < 4, protonation of the aldehyde reduces reactivity, while pH > 7 promotes hydrolysis. Optimize using 0.1 M acetate buffer (pH 5.0) to balance rate and stability. Side products like N,N'-diphenylurea form under oxidative conditions; inert atmospheres (N) and antioxidants (e.g., BHT) mitigate this .
Q. What are the common tautomeric forms of phenylhydrazone derivatives, and how do they impact the compound's reactivity in subsequent chemical transformations?
- Methodology : The keto-enol tautomerism of the hydrazone group (C=N-NH vs. C-N=NH) dictates reactivity. X-ray crystallography or N NMR identifies the dominant form. Enol tautomers favor electrophilic substitution, while keto forms enhance nucleophilic attack. Solvent polarity (e.g., DMSO vs. hexane) shifts equilibrium, enabling controlled functionalization .
Q. How can researchers resolve contradictions in reported biological activities of phenylhydrazone derivatives across different studies?
- Methodology :
- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) and verify compound purity via HPLC (>95%).
- Mechanistic Studies : Use isotopic labeling (e.g., C) to track metabolite formation in biological systems. Contradictions in antimicrobial activity often arise from differences in bacterial membrane permeability, which can be tested via efflux pump inhibition assays .
Q. What computational methods are recommended for predicting the reactivity and stability of this compound in complex reaction systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvation effects and thermal stability in solvents like ethanol or DMF. Validate with experimental DSC (decomposition >200°C) .
Data Contradiction Analysis
Q. Why do studies report varying yields for this compound under similar synthetic conditions?
- Analysis : Discrepancies arise from subtle differences in reactant stoichiometry (e.g., excess phenylhydrazine improves yield but increases purification difficulty) or moisture content. Trace water hydrolyzes intermediates, reducing efficiency. Reproducibility requires strict control of anhydrous conditions and stoichiometric ratios (1:1.05 aldehyde:hydrazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
